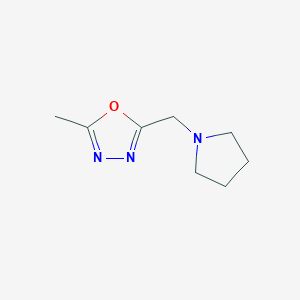
2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The derivatives of 1,3,4-oxadiazole, including structures similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, the synthesis of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing pyrrolidine rings showed strong antimicrobial activity, highlighting the potential of oxadiazole derivatives as antibacterial agents (Krolenko et al., 2016). Similarly, another study focused on the synthesis and antimicrobial activity of 1,3,4-oxadiazole thioether derivatives, which confirmed their good antibacterial activities against specific strains (Song et al., 2017).
Anticancer Potential
Several oxadiazole derivatives have been identified as potential anticancer agents. Research on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed novel apoptosis inducers with activity against breast and colorectal cancer cell lines, showcasing the therapeutic potential of oxadiazole compounds in oncology (Zhang et al., 2005).
Antiviral Applications
The antiviral activity of novel, orally bioavailable inhibitors of human rhinovirus 3C protease, based on oxadiazole structures, demonstrates the potential of these compounds in treating viral infections. The study highlighted a compound with potent antiviral activity across a range of serotypes and clinical isolates (Patick et al., 2005).
Synthesis and Structural Analysis
Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents and the structural characterization of novel oxadiazole derivatives provides foundational knowledge for the development of new therapeutic agents. These studies contribute to understanding the structural requirements for biological activity and the potential of oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
2-methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7-9-10-8(12-7)6-11-4-2-3-5-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPUHCZUXYXCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2824897.png)


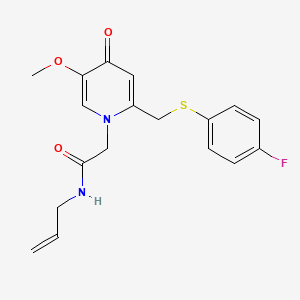

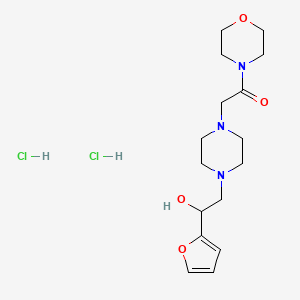
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
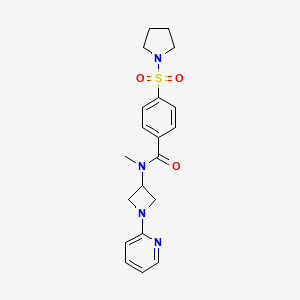
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)
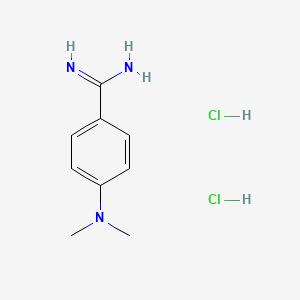

![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
